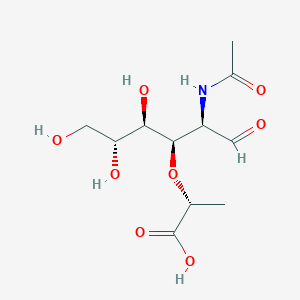
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Vue d'ensemble
Description
“2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide” is a chemical compound with the molecular formula C16H16N2O2S . It is known to be an impurity of Nepafenac, a non-steroidal anti-inflammatory drug with analgesic activity and selective COX-2 inhibitor .
Molecular Structure Analysis
The molecular weight of “2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide” is 300.4 g/mol . The InChI string representation of its structure isInChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) . Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 557.9±50.0 °C at 760 mmHg, and a flash point of 291.2±30.1 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 86.0±0.3 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Modifications
Synthesis of alpha- and gamma-substituted amides, peptides, and esters
N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester served as a key intermediate in the synthesis of precursors to amides and peptides involving both the alpha- and gamma-carboxyl groupings. This study contributed to understanding how the alpha-carboxyl grouping of the glutamate moiety contributes to the binding of methotrexate to dihydrofolate reductase (Piper, Montgomery, Sirotnak, & Chello, 1982).
Gassman 3-(methylthio)oxindole synthesis
A method was reported for synthesizing α-amidosulfides, including the key intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, used in preparing nepafenac, an ophthalmic drug (Cybulski, Formela, & Fokt, 2014).
Biochemical and Pharmacological Applications
Antifolate activity studies
The peptide MTX-gamma-Glu, a metabolite of methotrexate, was studied for its contribution to antifolate activity, aiding in understanding the biochemical pharmacology of antifolates (Piper et al., 1982).
Synthesis of potential prodrugs
Compounds like 2-amino-3-(4-chlorobenzoyl)benzeneacetamide were synthesized and evaluated for cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation, highlighting their potential as prodrugs (Walsh et al., 1990).
Molecular Structure and Synthesis
- Structure studies: The structure of compounds like 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide was studied, providing insights into the molecular configuration and potential applications in various fields (Dyachenko & Bityukova, 2012).
Propriétés
IUPAC Name |
2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGALQPEHLMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576074 | |
| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide | |
CAS RN |
78281-61-5 | |
| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)


![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)

